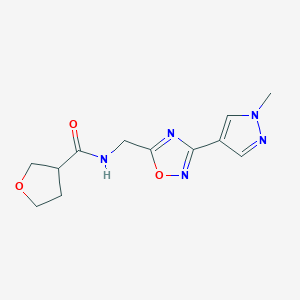

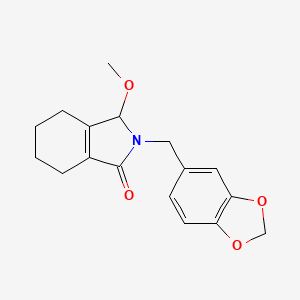

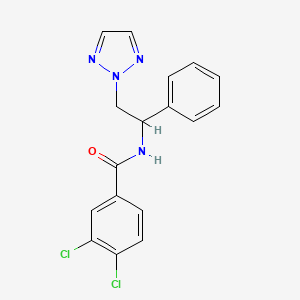

![molecular formula C18H11BrFNO2 B2730722 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926254-74-2](/img/structure/B2730722.png)

6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid, also known as BFQ, is a synthetic compound that belongs to the class of quinoline-based molecules. BFQ has attracted significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on similar quinoline derivatives has demonstrated their effectiveness in combating bacterial infections. A study focusing on the synthesis of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones revealed that these compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These findings are supported by molecular docking studies, suggesting a potential application of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid in developing new antibacterial agents (Kumar et al., 2014).

Photophysical Properties for Fluorescent Probes

Another realm of application is in the development of fluorescent probes. A study on azole-quinoline-based fluorophores, including derivatives similar to this compound, showcased their photophysical properties, including dual emissions and large Stokes' shifts. These characteristics are pivotal for designing fluorescent probes for various scientific and medical applications, indicating that this compound could serve as a base for developing new fluorescent markers (Padalkar & Sekar, 2014).

Antifungal and Amylolytic Activities

Additionally, novel fluorine-bearing quinoline-4-carboxylic acids have shown promising results as amylolytic agents against Aspergillus fungi. This suggests that derivatives like this compound could be explored for their antifungal applications and as potential agents in disrupting fungal amyloid fibers (Makki et al., 2012).

Anticancer Research

Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has also highlighted their cytotoxic activity against various carcinoma cell lines, suggesting their potential use in anticancer drug development. The microwave-assisted synthesis of these compounds has proven to be efficient, opening avenues for rapid development of new anticancer agents based on the this compound structure (Bhatt et al., 2015).

HIV-1 Integrase Inhibition

Furthermore, studies on derivatives closely related to this compound have identified potential as HIV-1 integrase inhibitors. Structural and theoretical analyses, including molecular docking studies, have suggested that these compounds can bind effectively to the HIV-1 integrase enzyme, offering a promising strategy for the development of new antiviral therapies (Vandurm et al., 2009).

Propiedades

IUPAC Name |

6-bromo-2-[(E)-2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBXUAKTXDJPAG-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

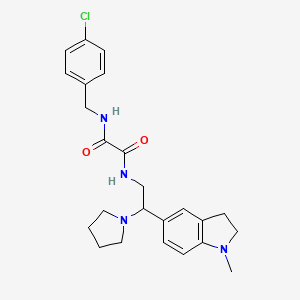

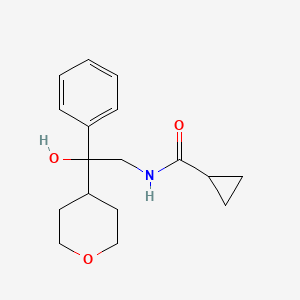

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)

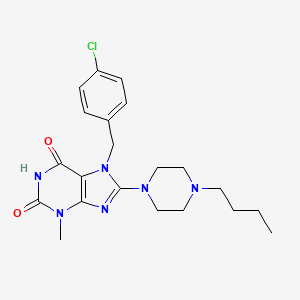

![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)

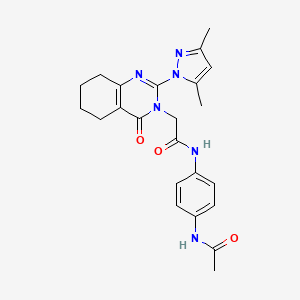

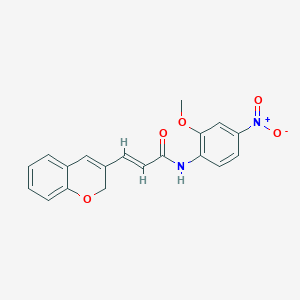

![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)